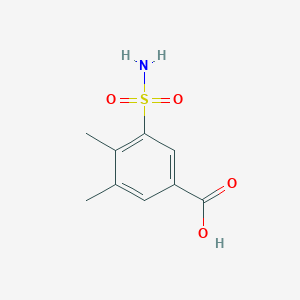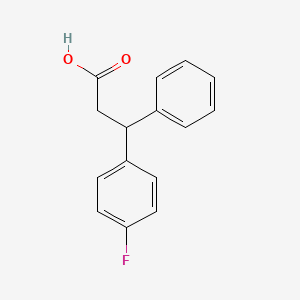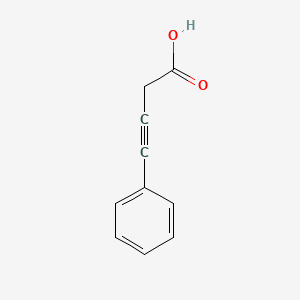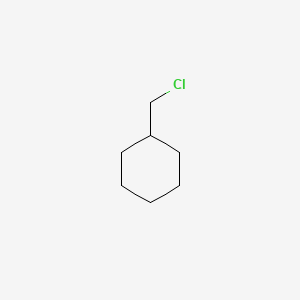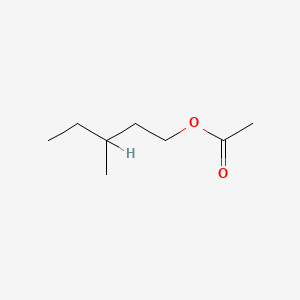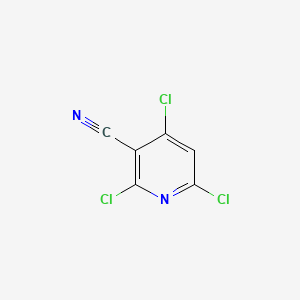
3-Chloro-N-(1-phenylethyl)propanamide
Overview
Description
3-Chloro-N-(1-phenylethyl)propanamide is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClNO/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) . This indicates that the molecule consists of a three-carbon chain (propanamide) with a chlorine atom attached to the third carbon. The nitrogen atom is bonded to the first carbon and also to a phenylethyl group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 211.69 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available data.Scientific Research Applications
Analgesic and Anesthetic Research
3-Chloro-N-(1-phenylethyl)propanamide and its analogues have been studied for their potential in analgesic and anesthetic applications. For instance, one derivative has been characterized for its structure and potential as a long-acting analgesic compound (Jimeno et al., 2003).
Antitumor Agents
This compound has been explored in the context of antitumor agents. A specific study detailed the molecular structure of Baker's antifol, a derivative of this compound, highlighting its relevance in cancer chemotherapy (Camerman et al., 1978).
Cytotoxicity and Molecular Structure Analysis
Research has been conducted on the synthesis, molecular structure, and in vitro cytotoxicity of derivatives of this compound. Such compounds have shown antiproliferative effects against tumor cells, suggesting potential therapeutic applications (Durgun et al., 2016).
Antiviral Research
Studies on novel derivatives of this compound have been conducted in the context of antiviral research, specifically targeting HIV-1 integrase, although results indicated no significant inhibitory activity (Penta et al., 2013).
Herbicidal Activity
Derivatives of this compound have been synthesized and studied for their potential herbicidal activities. Specific compounds have shown effectiveness as herbicides, as evidenced by their structural and activity analysis (Liu et al., 2007; Liu et al., 2008).
Anticonvulsant Studies
This compound has been investigated in the context of epilepsy treatment. Isomeric derivatives were synthesized and found to be active in seizure test models, indicating potential as anticonvulsant drugs (Idris et al., 2011).
Synthesis of Chiral Intermediates
The compound has been utilized in the synthesis of chiral intermediates, relevant in the development of antidepressant drugs. Specific studies focused on the enantioselective synthesis of such intermediates using yeast reductase (Choi et al., 2010).
Immunomodulatory Potential
N-aryl derivatives of this compound have been synthesized and evaluated for their immunosuppressive activities, finding promising results in various immunological assays (Giraud et al., 2010).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound contains two different phenyl rings and an aromatic amide function , which may interact with its targets in a specific manner.
Biochemical Pathways
It is known that tertiary aliphatic amines, a group to which this compound belongs, can be biotransformed into tertiary amine oxides .
properties
IUPAC Name |
3-chloro-N-(1-phenylethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIFWHHFOCEJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401001188 | |
| Record name | 3-Chloro-N-(1-phenylethyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80364-90-5 | |
| Record name | Propanamide, 3-chloro-N-(1-phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080364905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-N-(1-phenylethyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



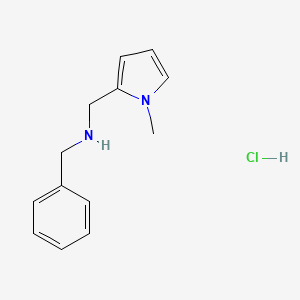
![4-[2-[2-(Cyclohexanecarbonylamino)acetyl]hydrazinyl]-4-oxobutanoic acid](/img/structure/B1364097.png)


![4-Bromo-1-[(2-fluorophenyl)methyl]pyrazole](/img/structure/B1364108.png)
